molecular formula C15H25N3O3 B1381546 tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate CAS No. 1330765-10-0

tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate

Cat. No. B1381546
M. Wt: 295.38 g/mol
InChI Key: SLTDSGKMXDLABH-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate” is a complex organic compound. It contains a pyrazolo[3,4-c]pyridine core, which is a type of fused bicyclic system combining a pyrazole ring and a pyridine ring . This core is substituted with a tert-butyl carboxylate group, a hydroxymethyl group, and an isopropyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting from simpler precursors. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrazolo[3,4-c]pyridine core is a bicyclic structure with nitrogen atoms incorporated into both rings . The tert-butyl carboxylate, hydroxymethyl, and isopropyl groups are likely to be attached to different positions on this core .


Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The exact reactions would depend on the conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of functional groups, and the electronic properties of the atoms and bonds in the molecule .

Scientific Research Applications

Synthesis and Characterization

  • A study on similar compounds to tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate involved synthesis and characterization of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate. This compound was synthesized from starting tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, and then coupled with aromatic aldehyde to form Schiff base compounds (Çolak, Karayel, Buldurun, & Turan, 2021).

Structural Analysis

  • Another research focused on the hydrogen-bonded structures of compounds similar to the tert-Butyl compound. In this study, significant differences in hydrogen-bonded structures were observed due to minor changes in remote substituents (Trilleras, Cruz, Cobo, Low, & Glidewell, 2008).

Chemical Transformations

  • The synthesis and reactivity of ethyl 7-amino-3-tert-butyl-4-thioxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate, a compound with a structure similar to tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate, was studied. This research involved acylation, decarboxylation, and hydrazinolysis (Mironovich, Kostina, & Bozhok, 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The study of complex organic compounds like this one is a vibrant area of research, with potential applications in fields such as medicinal chemistry, materials science, and chemical biology. Future research could explore the synthesis, properties, and potential applications of this and related compounds .

properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3/c1-10(2)18-13-8-17(14(20)21-15(3,4)5)7-6-11(13)12(9-19)16-18/h10,19H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTDSGKMXDLABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(CCN(C2)C(=O)OC(C)(C)C)C(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101103410
Record name 6H-Pyrazolo[3,4-c]pyridine-6-carboxylic acid, 1,4,5,7-tetrahydro-3-(hydroxymethyl)-1-(1-methylethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate

CAS RN

1330765-10-0
Record name 6H-Pyrazolo[3,4-c]pyridine-6-carboxylic acid, 1,4,5,7-tetrahydro-3-(hydroxymethyl)-1-(1-methylethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330765-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6H-Pyrazolo[3,4-c]pyridine-6-carboxylic acid, 1,4,5,7-tetrahydro-3-(hydroxymethyl)-1-(1-methylethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
Reactant of Route 2
tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
Reactant of Route 3
tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
Reactant of Route 4
tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
Reactant of Route 5
tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate

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